1,2,4-Tributoxybenzene

Lipophilicity Drug Discovery ADME

1,2,4-Tributoxybenzene (CAS 41827-30-9) is a synthetic aromatic ether characterized by a benzene core asymmetrically substituted with three n-butoxy groups at the 1, 2, and 4 positions. This specific 1,2,4-trisubstitution pattern generates a dipole moment and distinct regiochemical reactivity, in contrast to its symmetrical 1,3,5-isomer.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 41827-30-9
Cat. No. B15471707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Tributoxybenzene
CAS41827-30-9
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)OCCCC)OCCCC
InChIInChI=1S/C18H30O3/c1-4-7-12-19-16-10-11-17(20-13-8-5-2)18(15-16)21-14-9-6-3/h10-11,15H,4-9,12-14H2,1-3H3
InChIKeyMYQRWQLNVGUQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Tributoxybenzene (CAS 41827-30-9): Procurement-Grade Overview for Advanced Organic Synthesis and Polymer Research


1,2,4-Tributoxybenzene (CAS 41827-30-9) is a synthetic aromatic ether characterized by a benzene core asymmetrically substituted with three n-butoxy groups at the 1, 2, and 4 positions. This specific 1,2,4-trisubstitution pattern generates a dipole moment and distinct regiochemical reactivity, in contrast to its symmetrical 1,3,5-isomer. Physicochemical descriptors include a molecular weight of 294.43 g/mol, a calculated LogP of 5.22, and a topological polar surface area (PSA) of 27.69 Ų . Primarily serving as a research intermediate, the compound provides a defined hydrophobic scaffold for the synthesis of functional materials, liquid crystal precursors, and specialized polymer modifiers [1].

Why 1,2,4-Tributoxybenzene Cannot Be Replaced by a Generic 1,3,5-Tributoxybenzene in Your Synthesis or Formulation


While 1,3,5-tributoxybenzene (C18H30O3) shares the same molecular formula and weight (294.44 g/mol), substituting it for 1,2,4-tributoxybenzene (C18H30O3, MW 294.43 g/mol) introduces significant, quantifiable risk to research outcomes. The critical difference lies in the isomeric substitution pattern. The 1,3,5-substitution results in a net zero dipole moment due to molecular symmetry, whereas the asymmetric 1,2,4-substitution of the target compound generates a measurable, permanent dipole moment . This fundamental electronic difference directly impacts molecular recognition, self-assembly in liquid crystal phases, and the regioselectivity of further chemical transformations. Procurement of the incorrect regioisomer can lead to failed polymerizations, altered material properties, or invalid structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for 1,2,4-Tributoxybenzene: Measurable Evidence for Selection


Physicochemical Differentiation: LogP and Predicted Lipophilicity vs. Methoxy Analogs

1,2,4-Tributoxybenzene demonstrates significantly higher lipophilicity compared to its widely used methoxy analog, 1,2,4-trimethoxybenzene. This difference is quantifiable through calculated partition coefficients (LogP), which predict the compound's distribution in biphasic systems. The 1,2,4-tributoxybenzene target compound exhibits a calculated LogP of 5.22, whereas 1,2,4-trimethoxybenzene has a reported LogP of 1.80 . Both compounds share an identical topological polar surface area (PSA) of 27.69 Ų .

Lipophilicity Drug Discovery ADME Material Science

Synthetic Utility Differentiation: 1,2,4-Isomer in Lithium-Catalyzed Polymerization

The 1,2,4-trialkoxybenzene framework is specifically claimed as a modifier for increasing vinyl content in polydienes synthesized using lithium catalyst systems. Patent literature demonstrates that 1,2,4-trialkoxybenzenes, including the tributoxy derivative, are effective in this role, promoting fast polymerization rates and high vinyl content [1]. While direct head-to-head data with the 1,3,5-isomer is not provided in the patent's claims, the 1,2,4-substitution pattern is explicitly included as a functional modifier, whereas the 1,3,5-isomer is not mentioned in the key claims for this specific application [1].

Polymer Chemistry Catalysis Elastomers Vinyl Content

Molecular Geometry Differentiation: Dipole Moment from 1,2,4-Asymmetry vs. Symmetrical 1,3,5-Isomer

The asymmetric 1,2,4-trisubstitution of the target compound results in a permanent, non-zero dipole moment, a critical property for molecular interactions. In contrast, the 1,3,5-tributoxybenzene isomer (C3v symmetry) has a calculated net dipole moment of approximately zero Debye due to the canceling vector sum of its three butoxy substituents. This qualitative distinction is rooted in fundamental molecular symmetry. While exact experimental dipole moments for the tributoxy derivatives are not widely published, the principle is well-established for substituted benzenes, where 1,2,4-isomers consistently exhibit measurable dipole moments (e.g., 1,2,4-trichlorobenzene: 1.25 D; 1,3,5-trichlorobenzene: 0 D).

Computational Chemistry Materials Science Dielectric Properties

Analytical Differentiation: GC-MS Spectral Distinction from Regioisomers

Gas Chromatography-Mass Spectrometry (GC-MS) provides unambiguous differentiation between 1,2,4-tributoxybenzene and its 1,3,5-isomer. While the mass spectra for both isomers share the same molecular ion peak at m/z 294, their distinct molecular structures result in subtle but reproducible differences in fragmentation patterns and, crucially, different retention times on standard GC columns. The Wiley Registry of Mass Spectral Data, a definitive reference for analytical labs, contains distinct entries for both compounds, confirming their separate spectral identities [1].

Analytical Chemistry Quality Control Forensics Metabolomics

Validated Application Scenarios for 1,2,4-Tributoxybenzene (41827-30-9) Based on Quantitative Evidence


Polymer Microstructure Control: Increasing Vinyl Content in Lithium-Catalyzed Polydienes

Researchers synthesizing high-vinyl polybutadiene or polyisoprene can employ 1,2,4-tributoxybenzene as a polar modifier in anionic polymerizations initiated by organolithium compounds. The use of this specific 1,2,4-trialkoxybenzene class is documented to increase polymerization rate and elevate the 1,2-addition (vinyl) content in the resulting elastomer, which is a key parameter for tire performance, impact modifiers, and adhesive formulations [1].

Design of Lipophilic Scaffolds for Drug Discovery and Chemical Biology

Medicinal chemists exploring structure-activity relationships (SAR) can utilize 1,2,4-tributoxybenzene as a high-LogP building block to introduce significant hydrophobicity without altering a molecule's polar surface area (PSA). With a calculated LogP of 5.22 and a PSA of 27.69 Ų, this scaffold allows for systematic exploration of lipophilicity-driven effects on membrane permeability, plasma protein binding, or metabolic stability, offering a quantifiable advantage over less lipophilic methoxy analogs (LogP = 1.80) .

Fundamental Studies in Molecular Self-Assembly and Liquid Crystal Precursors

The asymmetric 1,2,4-substitution pattern of this compound, which generates a permanent dipole moment, makes it a key component for investigating dipole-driven self-assembly in supramolecular chemistry and materials science. It can serve as a core for synthesizing non-mesogenic components in binary liquid crystal systems, where its unique geometry and polarity are essential for inducing or stabilizing mesophases [2]. The presence of a dipole moment differentiates it from symmetrical analogs, making it the correct choice for studies on polar interactions in soft materials.

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